molecular formula C10H11ClO3 B6357868 Methyl 2-chloro-4-ethoxybenzoate CAS No. 1368274-55-8

Methyl 2-chloro-4-ethoxybenzoate

Cat. No.: B6357868
CAS No.: 1368274-55-8
M. Wt: 214.64 g/mol
InChI Key: QECWYTIASPLJHT-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-ethoxybenzoate is a chemical compound of interest in organic synthesis and materials science research. As a benzoate ester featuring both chloro and ethoxy substituents, it serves as a versatile synthetic intermediate . Researchers utilize this compound and its structural analogs, such as those with methyl or methylsulfonyl groups in place of the ethoxy functionality, in the development of novel compounds for agrochemical and pharmaceutical applications . Its mechanism of action in research settings is often tied to its role as a building block for more complex molecules, where the chlorine atom can undergo further substitution reactions and the ester group can be modified . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-chloro-4-ethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-3-14-7-4-5-8(9(11)6-7)10(12)13-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECWYTIASPLJHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for Methyl 2 Chloro 4 Ethoxybenzoate

Established Synthetic Routes to Methyl 2-chloro-4-ethoxybenzoate

The synthesis of this compound can be approached through several established routes, each involving the sequential or convergent assembly of the key functional groups. The choice of a particular route often depends on the availability of starting materials, desired purity, and scalability of the process.

Esterification Reactions for Methyl Benzoate (B1203000) Scaffold Formation

The formation of the methyl ester functionality is a crucial step in the synthesis of the target molecule. The most common and direct method for this transformation is the Fischer-Speier esterification of the corresponding carboxylic acid, 2-chloro-4-ethoxybenzoic acid. tamu.eduoperachem.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). operachem.com The reaction is an equilibrium process, and to drive it towards the product side, an excess of the alcohol is typically used, which can also serve as the solvent. tamu.edutcu.edu The removal of water as it is formed, for instance by using a Dean-Stark apparatus, can also be employed to increase the yield. tcu.edu

A typical laboratory procedure for the Fischer esterification of a substituted benzoic acid involves dissolving the carboxylic acid in methanol, followed by the cautious addition of a catalytic amount of concentrated sulfuric acid. The mixture is then refluxed for a period of time until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC). tamu.edu Work-up usually involves removal of the excess methanol, followed by extraction with an organic solvent and washing with a basic solution to remove any unreacted acid. operachem.com

Table 1: Typical Reaction Conditions for Fischer Esterification

ParameterConditionReference
Carboxylic Acid 2-chloro-4-ethoxybenzoic acidN/A
Alcohol Methanol (in excess) tamu.edutcu.edu
Catalyst Concentrated H₂SO₄ or p-TsOH operachem.com
Temperature Reflux tamu.edu
Reaction Time Varies (monitored by TLC) tamu.edu

Regioselective Halogenation Strategies for 2-Chloro Introduction

The introduction of a chlorine atom specifically at the 2-position of the benzoate ring requires careful consideration of the directing effects of the existing substituents. In a precursor such as methyl 4-ethoxybenzoate, the ethoxy group at the 4-position is an ortho-, para-directing and activating group for electrophilic aromatic substitution. This is due to the resonance effect where the lone pairs on the oxygen atom can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions. Since the para position is already occupied by the ester group, electrophilic attack is directed to the ortho positions (positions 2 and 6).

The chlorination of methyl 4-ethoxybenzoate can be achieved using various chlorinating agents. Sulfuryl chloride (SO₂Cl₂) is a common reagent for this purpose, and its reactivity can be tuned by the choice of solvent or catalyst. nih.gov For instance, the use of certain catalysts can enhance the selectivity for a particular isomer. nih.gov The reaction is typically carried out in an inert solvent at a controlled temperature to minimize the formation of byproducts. Other chlorinating agents like N-chlorosuccinimide (NCS) can also be employed, often in the presence of an acid catalyst.

A plausible synthetic route involves the direct chlorination of methyl 4-ethoxybenzoate. The reaction would likely proceed by dissolving the ester in a suitable solvent, such as dichloromethane (B109758) or carbon tetrachloride, followed by the addition of the chlorinating agent. A Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), may be required to facilitate the reaction. youtube.com

Table 2: Reagents for Regioselective Chlorination

ReagentRoleReference
Methyl 4-ethoxybenzoate Starting Material nih.gov
Sulfuryl chloride (SO₂Cl₂) Chlorinating Agent nih.gov
N-Chlorosuccinimide (NCS) Chlorinating AgentN/A
FeCl₃ or AlCl₃ Lewis Acid Catalyst youtube.com

Etherification Approaches for 4-Ethoxy Group Installation

The introduction of the 4-ethoxy group is another key transformation. This can be achieved either by alkylating a phenolic precursor or through nucleophilic displacement.

A common and effective method for forming the ether linkage is the Williamson ether synthesis. masterorganicchemistry.com This reaction involves the deprotonation of a phenol (B47542) to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. masterorganicchemistry.com In the context of synthesizing this compound, a suitable precursor would be Methyl 2-chloro-4-hydroxybenzoate.

The synthesis would involve treating Methyl 2-chloro-4-hydroxybenzoate with a base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), to generate the corresponding phenoxide. This is then reacted with an ethylating agent, such as ethyl iodide (CH₃CH₂I) or diethyl sulfate (B86663) ((CH₃CH₂)₂SO₄). The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (B52724). uwlax.edu The temperature of the reaction can range from room temperature to elevated temperatures to ensure completion. uwlax.edu

Phase-transfer catalysis can also be employed to facilitate the etherification. researchgate.netbiomedres.us A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can transport the phenoxide ion from an aqueous or solid phase into an organic phase containing the alkylating agent, thereby increasing the reaction rate. crdeepjournal.orgkyushu-u.ac.jp

Table 3: Conditions for Williamson Ether Synthesis

ParameterConditionReference
Precursor Methyl 2-chloro-4-hydroxybenzoateN/A
Base NaOH, K₂CO₃ masterorganicchemistry.com
Ethylating Agent Ethyl iodide, Diethyl sulfateN/A
Solvent DMF, Acetonitrile uwlax.edu
Catalyst (optional) Quaternary ammonium salt (Phase-Transfer) researchgate.netbiomedres.us
Temperature Room temperature to 100 °C uwlax.edu
Reaction Time 1-8 hours uwlax.edu

While less common for the synthesis of aryl ethers from phenols, nucleophilic aromatic substitution (SNAAr) could theoretically be employed. This would involve a substrate with a good leaving group at the 4-position, such as a fluoro or nitro group, which is activated towards nucleophilic attack by an electron-withdrawing group. However, for the synthesis of this compound, the Williamson ether synthesis starting from the corresponding 4-hydroxy precursor is generally the more practical and widely used approach.

Advanced and Optimized Synthetic Protocols

To improve the efficiency, reduce reaction times, and enhance the sustainability of the synthesis of this compound, advanced and optimized protocols can be considered.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry. anton-paar.com By using a dedicated microwave reactor, reaction mixtures can be heated rapidly and uniformly to temperatures above their boiling points in sealed vessels. anton-paar.com This can dramatically reduce reaction times, often from hours to minutes, and in some cases, improve yields. uwlax.eduijprdjournal.com For instance, Fischer esterification and Williamson ether synthesis can both be accelerated using microwave irradiation. uwlax.eduusm.my A study on the microwave-assisted synthesis of ethyl benzoate reported a 97% yield in just 5 minutes at 170 °C. uwlax.edu

One-pot synthesis, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offers significant advantages in terms of efficiency and reduced waste. A potential one-pot synthesis of this compound could start from Methyl 2-chloro-4-hydroxybenzoate. The etherification could be performed first, followed by the in-situ esterification of the resulting carboxylic acid, or vice-versa, by carefully controlling the reaction conditions and the addition of reagents. A patent describes a one-pot method for the preparation of 4-chloro-4'-hydroxybenzophenone (B194592) where a Friedel-Crafts reaction is followed by demethylation by simply heating the reaction mixture. google.com

Table 4: Comparison of Conventional vs. Advanced Synthetic Methods

MethodAdvantagesDisadvantagesReference
Conventional Heating Well-established, simple setupLonger reaction times, potential for side reactions tamu.edu
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, often higher yieldsRequires specialized equipment uwlax.eduanton-paar.com
One-Pot Synthesis Increased efficiency, reduced waste and purification stepsRequires careful optimization of reaction conditions google.com

Catalytic Systems for Enhanced Reaction Efficiency and Selectivity

The synthesis of this compound can be approached through several routes, most of which involve key steps like chlorination, etherification, and esterification. The efficiency and selectivity of these reactions are significantly enhanced by the use of appropriate catalytic systems.

One plausible synthetic pathway starts from 4-hydroxybenzoic acid. The methyl ester can be formed first, followed by chlorination and then etherification, or the order of these steps could be varied. For instance, the esterification of 2-chloro-4-ethoxybenzoic acid with methanol is a critical step where catalysis plays a major role. Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are traditionally used. However, to improve efficiency and reduce corrosive waste, solid acid catalysts are gaining prominence.

Another key transformation is the Williamson ether synthesis to introduce the ethoxy group at the C4 position of a suitable precursor, such as methyl 2-chloro-4-hydroxybenzoate. This reaction is typically facilitated by a base, but phase-transfer catalysts (PTCs) can significantly improve the reaction rate and yield, especially in a solid-liquid system.

For the chlorination step, which involves the electrophilic substitution on an activated aromatic ring, the choice of chlorinating agent and catalyst is crucial for controlling regioselectivity. Lewis acids are common catalysts for this type of reaction.

The table below summarizes potential catalytic systems for the key synthetic steps.

Reaction StepCatalyst TypeSpecific ExamplesRole of Catalyst
Esterification Brønsted AcidSulfuric Acid, p-Toluenesulfonic AcidProtonates the carbonyl oxygen, increasing electrophilicity.
Solid AcidZeolites, Nafion, Amberlyst-15Provides an active site for reaction, allows for easy separation.
Etherification Phase-TransferTetrabutylammonium bromide (TBAB)Facilitates the transfer of the ethoxide anion to the organic phase.
Chlorination Lewis AcidFeCl₃, AlCl₃Polarizes the Cl-Cl bond, generating a stronger electrophile.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is paramount in modern synthetic organic chemistry to minimize environmental impact. sigmaaldrich.commsu.edu The synthesis of this compound can be evaluated and optimized based on these principles.

Prevention : It is better to prevent waste than to treat or clean up waste after it has been created. sigmaaldrich.com This can be achieved by optimizing reaction conditions to maximize yield and minimize byproduct formation.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org For instance, the direct etherification of methyl 2-chloro-4-hydroxybenzoate with diethyl sulfate has a better atom economy than a route involving protection and deprotection steps.

Less Hazardous Chemical Syntheses : Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity. researchgate.net This could involve replacing hazardous solvents like benzene (B151609) with greener alternatives like ethanol (B145695) or performing reactions in solvent-free conditions.

Catalysis : Catalytic reagents are superior to stoichiometric reagents. nih.gov The use of catalysts, as discussed in the previous section, reduces the amount of waste generated compared to using stoichiometric amounts of reagents.

Reduce Derivatives : Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible because such steps require additional reagents and can generate waste. sigmaaldrich.com A synthetic strategy that avoids protecting groups for the hydroxyl or carboxylic acid functionalities would be preferred.

Design for Energy Efficiency : If possible, synthetic methods should be conducted at ambient temperature and pressure. nih.gov Exploring catalysts that are active at lower temperatures can significantly reduce energy consumption.

Continuous Flow Chemistry and Microwave-Assisted Synthesis Applications

Modern synthesis technologies like continuous flow chemistry and microwave-assisted synthesis offer significant advantages over traditional batch processing for the production of this compound.

Continuous Flow Chemistry:

Continuous flow systems, where reagents are pumped through a reactor, offer enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and potential for automation and scalability. mdpi.comresearchgate.net For the synthesis of this compound, a multi-step flow process could be envisioned. For example, the esterification of 2-chloro-4-ethoxybenzoic acid could be performed in a heated tube reactor with a solid acid catalyst packed into a column. chemistryviews.org This setup allows for a continuous output of the product and easy separation from the catalyst.

Advantages in this synthesis :

Precise control over reaction parameters (temperature, pressure, residence time). nih.gov

Safe handling of potentially exothermic chlorination reactions.

Integration of multiple reaction and purification steps. mdpi.com

Microwave-Assisted Synthesis:

Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields by providing rapid and uniform heating. nih.govnih.gov

Potential Applications :

Williamson Ether Synthesis : The reaction of methyl 2-chloro-4-hydroxybenzoate with an ethylating agent can be significantly accelerated.

Esterification : Microwave-assisted esterification, particularly with less reactive alcohols, can be highly efficient.

The following table compares conventional and advanced synthesis techniques for a key reaction step.

ParameterConventional Batch Synthesis (Esterification)Microwave-Assisted Synthesis (Esterification)Continuous Flow Synthesis (Esterification)
Reaction Time Several hoursMinutes nih.govSeconds to minutes (residence time) researchgate.net
Energy Input Bulk heating of the reaction vesselDirect heating of polar molecules nih.govLocalized and efficient heating of the reactor
Scalability Can be challengingLimited by microwave cavity sizeReadily scalable by running for longer or using larger reactors mdpi.com
Safety Potential for thermal runawaysRisk of localized hotspots and pressure buildupEnhanced safety due to small reaction volumes researchgate.net

Investigation of Key Synthetic Transformation Mechanisms

A deeper understanding of the reaction mechanisms, kinetics, and byproduct formation is crucial for optimizing the synthesis of this compound.

Reaction Kinetics and Thermodynamic Parameters

Detailed kinetic and thermodynamic data for the specific synthetic transformations leading to this compound are not extensively reported in the public literature. However, general principles can be applied to understand the factors influencing reaction rates and equilibria.

Esterification : The Fischer esterification is a reversible reaction. The rate is dependent on the concentration of the acid catalyst, the temperature, and the concentration of the reactants. The equilibrium can be shifted towards the product by removing water as it is formed.

Williamson Ether Synthesis : This is typically an SN2 reaction. The rate is dependent on the concentration of the nucleophile (phenoxide) and the electrophile (ethylating agent), as well as the nature of the leaving group and the solvent.

Electrophilic Aromatic Substitution (Chlorination) : The rate of chlorination depends on the concentration of the aromatic substrate and the electrophilic chlorine species, which is influenced by the catalyst concentration.

While specific rate constants and activation energies are not available, comparative studies on similar substituted benzoic acids could provide valuable insights for process optimization.

Stereochemical Control and Diastereoselectivity in Synthesis (if applicable)

The molecule this compound is achiral and does not possess any stereocenters. Therefore, considerations of stereochemical control and diastereoselectivity are not applicable to its synthesis.

Formation Mechanisms of Byproducts and Related Impurities

The formation of byproducts and impurities is a critical consideration in any multi-step synthesis. Potential impurities in the synthesis of this compound can arise from incomplete reactions or side reactions in each step.

A plausible synthetic route starting from 4-hydroxybenzoic acid could involve:

Esterification to Methyl 4-hydroxybenzoate (B8730719).

Chlorination to Methyl 2-chloro-4-hydroxybenzoate.

Etherification to this compound.

The table below outlines potential byproducts and their formation mechanisms.

Synthetic StepPotential Byproduct/ImpurityFormation Mechanism
Esterification 4-Hydroxybenzoic acid (unreacted)Incomplete reaction due to equilibrium limitations.
Chlorination Methyl 4-hydroxybenzoate (unreacted)Incomplete chlorination.
Methyl 2,6-dichloro-4-hydroxybenzoateDichlorination of the aromatic ring due to its high activation.
Isomeric chlorination productsAlthough the ortho position is strongly favored, minor amounts of other isomers might form.
Etherification Methyl 2-chloro-4-hydroxybenzoate (unreacted)Incomplete etherification.
Byproducts from reaction with solventIf a reactive solvent is used, it might compete in the reaction.

Careful control of reaction conditions, stoichiometry, and purification at each stage is essential to minimize these impurities and obtain high-purity this compound. For example, in the chlorination step, controlling the amount of chlorinating agent and the reaction temperature can minimize the formation of the dichlorinated byproduct. google.com

Advanced Spectroscopic and Structural Characterization of Methyl 2 Chloro 4 Ethoxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For a molecule such as Methyl 2-chloro-4-ethoxybenzoate, a combination of one-dimensional and two-dimensional NMR techniques would be employed for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons and the protons of the methyl and ethoxy groups. The aromatic region would likely display a complex pattern due to the substitution on the benzene (B151609) ring. The proton ortho to the ester group (H-6) would be the most downfield-shifted aromatic proton due to the deshielding effect of the carbonyl group. The other two aromatic protons (H-3 and H-5) would appear at higher fields, with their exact chemical shifts influenced by the chloro and ethoxy substituents.

The ethoxy group would be characterized by a quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, arising from spin-spin coupling with each other. The methyl ester protons (-OCH₃) would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
Aromatic H-6~7.8-8.0Doublet
Aromatic H-3~6.8-7.0Doublet
Aromatic H-5~6.9-7.1Doublet of Doublets
Methoxy (B1213986) (-OCH₃)~3.9Singlet
Ethoxy (-OCH₂CH₃)~4.1Quartet
Ethoxy (-OCH₂CH₃)~1.4Triplet

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbon of the ester group is expected to be the most downfield signal, typically appearing in the range of 165-170 ppm. The aromatic carbons would produce a series of signals between 110 and 160 ppm, with the carbon bearing the ethoxy group (C-4) and the carbon bearing the chlorine atom (C-2) being significantly influenced by these substituents. The carbon of the methyl ester (-OCH₃) and the carbons of the ethoxy group (-OCH₂CH₃) would appear at higher fields.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
Carbonyl (C=O)~166
Aromatic C-4~160
Aromatic C-2~135
Aromatic C-6~132
Aromatic C-1~122
Aromatic C-5~115
Aromatic C-3~114
Methoxy (-OCH₃)~52
Ethoxy (-OCH₂)~64
Ethoxy (-CH₃)~15

Note: These are predicted values based on empirical data for similar structures.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For instance, it would show a cross-peak between the methylene and methyl protons of the ethoxy group, confirming their connectivity. It would also help in assigning the coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of each proton signal to its corresponding carbon signal.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pathways and Diagnostic Ions

In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule. For this compound, the molecular ion peak would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight. Due to the presence of chlorine, an isotopic peak (M+2) with approximately one-third the intensity of the molecular ion peak would also be observed.

Key fragmentation pathways would likely involve the loss of the methoxy radical (˙OCH₃) from the ester group, the loss of the ethoxy group, and cleavage of the ester group itself.

Table 3: Predicted Key Fragment Ions in the EI-MS of this compound

m/zProposed Fragment
[M]⁺˙Molecular Ion
[M+2]⁺˙Isotopic Molecular Ion (due to ³⁷Cl)
[M - 31]⁺Loss of ˙OCH₃
[M - 45]⁺Loss of ˙OC₂H₅
[M - 59]⁺Loss of ˙COOCH₃

The presence of a substituent at the ortho position to the ester group can lead to characteristic fragmentation pathways known as "ortho-effects." In the case of methyl 2-ethoxybenzoates, an ortho-effect can involve the interaction between the ethoxy and the ester groups, leading to unique fragment ions that are not observed or are less abundant in the meta and para isomers. This can be a valuable tool for distinguishing between regioisomers. For this compound, while the ethoxy group is not directly ortho to the ester, the presence of the ortho-chloro substituent would significantly influence the fragmentation pattern, potentially leading to characteristic losses involving the chlorine atom and the adjacent ester group.

Differentiation of Regioisomeric Methyl Benzoates by MS/MS

Tandem mass spectrometry (MS/MS) is a powerful technique for distinguishing between isomeric compounds without the need for chromatographic separation. nih.gov While isomers often produce similar mass spectra, MS/MS methods can exploit subtle differences in their fragmentation patterns. nih.govresearchgate.net For regioisomeric methyl benzoates, such as the ethoxy and methoxymethyl substituted variants, the position of substituents on the aromatic ring significantly influences the fragmentation pathways under electron ionization (EI).

In the case of this compound and its isomers, the fragmentation patterns would be distinct. The primary fragmentation of methyl benzoates typically involves the loss of the methoxy group (•OCH3) or the ester group (COOCH3). For this compound, characteristic fragmentation would also involve the ethoxy group. The relative abundances of fragment ions resulting from cleavages at different positions on the benzene ring and the ethoxy group allow for differentiation. For instance, the loss of an ethyl radical (•CH2CH3) from the ethoxy group or the loss of a chlorine atom can create unique fragment ions whose intensities vary depending on the substitution pattern. A study on regioisomeric methyl ethoxybenzoates demonstrated that their separation and identification are achievable via GC-MS, where both retention times and mass spectra are unique for each isomer. researchgate.net

Key fragmentation pathways for differentiating regioisomers include:

Loss of •OCH3: This is a common fragmentation for methyl esters.

Loss of C2H5• (ethyl radical): Specific to the ethoxy substituent.

Loss of CO: Cleavage of the carbonyl group.

Ring-specific fragmentations: The position of the chloro and ethoxy groups will direct cleavage of the aromatic ring, yielding different fragment ions.

By carefully analyzing the daughter ion spectra generated in an MS/MS experiment, it is possible to identify unique fragments or intensity ratios that serve as a fingerprint for each specific regioisomer. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by providing a highly accurate mass measurement. For this compound, the molecular formula is C10H11ClO3.

The theoretical exact mass can be calculated using the most abundant isotopes of each element:

¹²C: 12.000000 Da

¹H: 1.007825 Da

³⁵Cl: 34.968853 Da

¹⁶O: 15.994915 Da

Theoretical Exact Mass Calculation: (10 * 12.000000) + (11 * 1.007825) + (1 * 34.968853) + (3 * 15.994915) = 214.039673 Da

HRMS analysis of a sample of this compound would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm). This high degree of accuracy allows for the unambiguous determination of the elemental formula, distinguishing it from other compounds that may have the same nominal mass. For example, a compound with the formula C11H15O3 (nominal mass 195) would be easily differentiated from our target compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Verification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is highly effective for verifying the purity and confirming the identity of this compound.

In an LC-MS analysis, a solution of the compound is injected into the LC system. The compound travels through a column packed with a stationary phase. Due to its specific chemical properties (polarity, size, etc.), it will elute from the column at a characteristic retention time. For purity assessment, the resulting chromatogram should ideally show a single, sharp peak at the expected retention time. The presence of additional peaks would indicate impurities.

The eluent from the LC column is then introduced into the mass spectrometer. The mass spectrometer provides mass-to-charge ratio (m/z) data for the eluting compounds. For this compound, the mass spectrometer would be set to detect the protonated molecule [M+H]⁺, which would have an m/z of approximately 215.0475 for the ³⁵Cl isotope. The combination of a specific retention time from the LC and the correct mass-to-charge ratio from the MS provides a high degree of confidence in both the identity and purity of the compound.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.orglibretexts.org The IR spectrum of this compound would exhibit several characteristic absorption bands corresponding to its functional groups. masterorganicchemistry.comdocbrown.info

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)
EsterC=O stretch1720-1740
Aromatic RingC=C stretch1450-1600
EtherC-O stretch1200-1300 (asymmetric), 1000-1100 (symmetric)
Alkyl C-HC-H stretch2850-3000
Aromatic C-HC-H stretch3000-3100
C-ClC-Cl stretch600-800

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.orglibretexts.org Molecules containing chromophores, such as the substituted benzene ring in this compound, absorb UV or visible light, promoting electrons from a lower energy orbital to a higher one. libretexts.org

The benzene ring and its substituents (chloro, ethoxy, and methyl ester groups) constitute the chromophore in this molecule. The expected electronic transitions would be π → π* transitions associated with the aromatic system. libretexts.org The presence of auxochromes like the chloro and ethoxy groups, which have non-bonding electrons, can also lead to n → π* transitions and can shift the absorption maximum (λ_max) to longer wavelengths (a bathochromic shift).

A typical UV-Vis spectrum for a substituted benzoate (B1203000) would show strong absorption bands in the UV region, generally between 200 and 400 nm. researchgate.netresearchgate.net The exact λ_max and molar absorptivity (ε) would be influenced by the specific substitution pattern on the benzene ring and the solvent used for the analysis. researchgate.netosti.gov

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound can be obtained as a suitable single crystal, XRD analysis can provide detailed structural information. researchgate.netresearchgate.net

The analysis would yield:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise x, y, and z coordinates of each atom within the unit cell.

Bond Lengths and Angles: Exact measurements of the distances between bonded atoms and the angles they form.

This information confirms the molecular connectivity and provides insight into intermolecular interactions, such as hydrogen bonding or π-stacking, which influence the crystal packing. For example, a study on the related compound, methyl 2-amino-3-chloro-4-methoxybenzoate, provided detailed crystallographic data, including its monoclinic crystal system and specific unit cell parameters. researchgate.net

Gas Chromatography (GC) for Purity Assessment and Isomer Separation

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. It is particularly well-suited for assessing the purity of this compound and for separating it from its regioisomers. azocleantech.com

In a GC analysis, the compound is vaporized and injected into a long, thin column. An inert carrier gas (like helium or nitrogen) pushes the compound through the column. The separation is based on the compound's boiling point and its interactions with the stationary phase coating the inside of the column. Compounds with different properties will travel through the column at different rates and elute at different retention times.

For purity assessment, a pure sample of this compound will produce a single, sharp peak in the chromatogram. The presence of other peaks would indicate impurities. GC is highly effective in separating regioisomers, as demonstrated in the analysis of isomeric methyl ethoxybenzoates, where different substitution patterns on the benzene ring lead to distinct retention times on a standard non-polar stationary phase like Rtx-5. researchgate.net When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can both separate and identify the components of a mixture with high sensitivity and accuracy. nist.govnist.gov

Mechanistic Investigations and Reactivity Profiling of Methyl 2 Chloro 4 Ethoxybenzoate

Hydrolysis Mechanisms of the Ester Linkage

The hydrolysis of the methyl ester group in Methyl 2-chloro-4-ethoxybenzoate to its corresponding carboxylic acid, 2-chloro-4-ethoxybenzoic acid, can proceed through several mechanisms depending on the reaction conditions, primarily pH.

Under basic conditions, the reaction typically follows a bimolecular acyl-oxygen cleavage (BAc2) mechanism. This involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This is generally the rate-determining step and results in a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating the methoxide (B1231860) ion, which is then protonated by the solvent to yield methanol (B129727). The presence of both an electron-withdrawing chloro group and an electron-donating ethoxy group influences the electrophilicity of the carbonyl carbon. The chloro group's inductive effect enhances reactivity towards nucleophilic attack, while the ethoxy group's resonance donation slightly tempers this effect. Studies on substituted methyl benzoates confirm that electron-withdrawing groups generally accelerate the rate of alkaline hydrolysis. semanticscholar.org

Under acidic conditions, the mechanism involves an initial protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the carbonyl carbon, leading to a tetrahedral intermediate. Following proton transfer, methanol is eliminated, and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid product.

An alternative, though less common, pathway is the bimolecular alkyl-oxygen cleavage (BAl2) mechanism, which involves an SN2 attack by a nucleophile on the methyl group of the ester. This pathway is generally disfavored for methyl esters unless the carbonyl carbon is exceptionally sterically hindered. The presence of the chloro group at the ortho position in this compound introduces some steric hindrance, which could make the BAl2 mechanism a minor competing pathway under specific conditions, such as high temperatures in neutral water or with highly nucleophilic, non-basic reagents. psu.edu

Table 1: Predicted Hydrolysis Mechanisms and Influencing Factors

Condition Primary Mechanism Key Steps Influence of Substituents
Basic (e.g., aq. NaOH) BAc2 1. Nucleophilic attack by OH⁻2. Formation of tetrahedral intermediate3. Elimination of CH₃O⁻ -Cl (ortho): Electron-withdrawing, increases carbonyl electrophilicity.-OEt (para): Electron-donating, slightly decreases electrophilicity.
Acidic (e.g., H₃O⁺) AAc2 1. Protonation of C=O2. Nucleophilic attack by H₂O3. Elimination of CH₃OH -Cl & -OEt: Modulate the basicity of the carbonyl oxygen.

Nucleophilic Substitution Reactions Involving the Chloro Substituent

The chloro group on the aromatic ring can be replaced by a nucleophile via a nucleophilic aromatic substitution (SNAr) reaction. This mechanism is distinct from SN1 and SN2 reactions and requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

In this compound, the methyl ester group (-COOCH₃) is in the ortho position to the chlorine atom. The ester group is moderately electron-withdrawing and can help stabilize the negative charge of the Meisenheimer complex through resonance. Conversely, the ethoxy group (-OEt) at the para position is a strong electron-donating group by resonance, which tends to deactivate the ring toward nucleophilic attack.

Activating Effect: The ortho-ester group activates the ring for SNAr. chemistrysteps.com

Deactivating Effect: The para-ethoxy group deactivates the ring for SNAr.

Due to this deactivating influence from the powerful ethoxy donor, forcing conditions are likely required for the substitution of the chloro group. This would typically involve strong nucleophiles (e.g., alkoxides, amides) and potentially high temperatures to achieve a reasonable reaction rate. libretexts.org The reaction proceeds via a two-step addition-elimination mechanism: first, the nucleophile attacks the carbon bearing the chlorine, forming the resonance-stabilized Meisenheimer complex, and second, the chloride ion is eliminated, restoring the ring's aromaticity. libretexts.org

Electrophilic and Nucleophilic Aromatic Substitution on the Benzoate (B1203000) Ring

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution involves the replacement of a hydrogen atom on the benzene (B151609) ring with an electrophile. The reactivity and regioselectivity are controlled by the substituents already present. ucalgary.calibretexts.org In this compound, the directing effects of the three substituents are in competition.

Ethoxy Group (-OEt): A strongly activating, ortho, para-directing group due to its ability to donate electron density via resonance. libretexts.org

Chloro Group (-Cl): A deactivating, ortho, para-directing group. It withdraws electron density inductively but can donate via resonance. libretexts.org

Methyl Ester Group (-COOCH₃): A deactivating, meta-directing group due to its electron-withdrawing nature. fiveable.me

The position of electrophilic attack is determined by the most powerful activating group, which in this case is the ethoxy group. youtube.com Therefore, incoming electrophiles will be directed primarily to the positions ortho to the ethoxy group, which are C3 and C5. The C5 position is sterically more accessible than the C3 position (which is flanked by the chloro and ethoxy groups), making it the most probable site for substitution.

Table 2: Directing Effects of Substituents for Electrophilic Aromatic Substitution

Substituent Position Effect on Reactivity Directing Influence Predicted Major Product Site
-OCH₂CH₃ C4 Strongly Activating ortho, para (to itself) C3, C5
-Cl C2 Deactivating ortho, para (to itself) C3, C6
-COOCH₃ C1 Deactivating meta (to itself) C3, C5

Nucleophilic Aromatic Substitution (on C-H)

Nucleophilic substitution of a hydrogen atom on the aromatic ring is generally not a feasible pathway for this molecule. Such reactions, like Vicarious Nucleophilic Substitution (VNS), typically require a ring that is highly electron-deficient (e.g., containing multiple nitro groups) and are not characteristic of this substitution pattern.

Oxidative and Reductive Transformation Pathways

Oxidative Pathways

The aromatic ring of this compound is relatively electron-rich due to the ethoxy group, but oxidation of the ring itself would require harsh conditions and would likely be unselective, leading to degradation. More plausible oxidative transformations would target the substituents. For instance, oxidation of a similar compound, 2-chloro-4-methylsulfonyltoluene, to the corresponding benzoic acid requires aggressive reagents like nitric acid at high temperatures, indicating the ring's general resistance to oxidation. google.com The benzylic protons of the ethoxy group could potentially be oxidized under specific conditions, though this is not a common transformation. The most straightforward "oxidation" in a synthetic context would be the hydrolysis of the ester to the carboxylic acid, as discussed in section 4.1.

Reductive Pathways

Several functional groups in the molecule are susceptible to reduction. The choice of reducing agent determines the outcome, allowing for potential chemoselectivity.

Reduction of the Ester: The methyl ester can be reduced to a primary alcohol, (2-chloro-4-ethoxyphenyl)methanol.

Strong Reducing Agents: Lithium aluminum hydride (LiAlH₄) is a powerful agent that readily reduces esters to alcohols. commonorganicchemistry.com

Selective Reducing Agents: Diisobutylaluminum hydride (DIBAL-H) can, under controlled temperature conditions (typically low temperatures like -78 °C), reduce esters to aldehydes. commonorganicchemistry.com Borane-based catalysts have also been developed for the selective reduction of esters. acs.org

Reduction of the Chloro Group (Hydrodehalogenation): The C-Cl bond can be cleaved and replaced with a C-H bond. This is commonly achieved through catalytic hydrogenation, using a palladium catalyst (e.g., Pd/C) and a source of hydrogen gas (H₂). This would yield Methyl 4-ethoxybenzoate.

Simultaneous reduction of both the ester and the chloro group is possible using reagents like LiAlH₄, although hydrodehalogenation with this reagent is substrate-dependent. Catalytic hydrogenation can also reduce the ester group, but this typically requires more forcing conditions (higher pressures and temperatures) than hydrodehalogenation.

Table 3: Potential Reductive Transformations

Target Group Reagent(s) Product Notes
Ester (-COOCH₃) LiAlH₄, then H₂O workup (2-chloro-4-ethoxyphenyl)methanol Complete reduction to the alcohol. commonorganicchemistry.com
Ester (-COOCH₃) DIBAL-H (1 eq.), -78 °C 2-chloro-4-ethoxybenzaldehyde Partial reduction to the aldehyde.
Chloro (-Cl) H₂, Pd/C Methyl 4-ethoxybenzoate Catalytic hydrodehalogenation.

Reactivity in Specific Synthetic Transformations (e.g., Derivatization, Coupling Reactions)

The presence of an aryl chloride functionality makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for C-C and C-N bond formation.

Suzuki-Miyaura Coupling

This is one of the most important reactions for aryl halides. The chloro-substituted carbon can be coupled with an organoboron reagent (a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.com This reaction would replace the chlorine atom with an aryl, heteroaryl, or vinyl group, providing access to a wide range of biaryl and styrene (B11656) derivatives. libretexts.org

The catalytic cycle involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the C-Cl bond.

Transmetalation: The organic group from the activated organoboron species is transferred to the palladium(II) center.

Reductive Elimination: The two organic groups couple, forming the new C-C bond and regenerating the palladium(0) catalyst. youtube.com

Although aryl chlorides are less reactive than the corresponding bromides or iodides, modern catalyst systems using specialized phosphine (B1218219) ligands have made their use in Suzuki couplings highly efficient. nih.gov

Other Derivatizations

Transesterification: The methyl ester can be converted to other esters (e.g., ethyl, butyl) by heating the compound in an excess of another alcohol with an acid or base catalyst. numberanalytics.com

Amide Formation: The ester can be converted directly to an amide by heating with an amine, although conversion to the acyl chloride first followed by reaction with an amine is often more efficient.

Computational Chemistry and Theoretical Modeling of Methyl 2 Chloro 4 Ethoxybenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules like Methyl 2-chloro-4-ethoxybenzoate. These calculations can predict the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

Calculations of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For substituted benzoates, these parameters can be correlated with their reactivity in various chemical reactions. sciencepub.net

Furthermore, the calculation of electrostatic potential maps provides a visual representation of the charge distribution, highlighting electron-rich and electron-poor regions. In this compound, the oxygen atoms of the ester and ethoxy groups are expected to be electron-rich, while the hydrogen atoms and the carbon atom attached to the chlorine are likely to be electron-deficient. This information is vital for predicting sites of electrophilic and nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound (Illustrative Data)

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVElectron-donating capability
LUMO Energy-1.2 eVElectron-accepting capability
HOMO-LUMO Gap5.3 eVChemical stability and reactivity
Dipole Moment2.5 DPolarity and intermolecular interactions

Note: The values in this table are illustrative and would require specific DFT calculations for accurate determination.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time. These simulations model the movement of atoms and molecules, offering insights into conformational flexibility and intermolecular interactions.

The ethoxy and methyl ester groups of this compound are not rigid and can rotate around their single bonds. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformations. nih.gov Understanding the preferred spatial arrangement of these groups is important as it can influence the molecule's packing in a crystal lattice and its interaction with other molecules or biological targets.

MD simulations can also be used to study the interactions of this compound with solvent molecules or within a larger system, such as a lipid bilayer or a polymer matrix. acs.orgmdpi.com These simulations can reveal how the molecule orients itself and the nature of the non-covalent interactions (e.g., van der Waals forces, dipole-dipole interactions) that govern its behavior in different environments. For instance, in an aqueous environment, the polar ester and ether groups would likely interact with water molecules, while the aromatic ring and the ethyl chain would exhibit hydrophobic character.

Structure-Reactivity Relationship (SAR) Studies Derived from Computational Data

Structure-Reactivity Relationship (SAR) studies aim to connect the chemical structure of a compound with its reactivity. Computational data provides a rich source of molecular descriptors that can be used to build these relationships.

For a series of related halogenated benzoates, computational methods can be used to calculate various descriptors, such as electronic properties (e.g., atomic charges, dipole moments), steric parameters (e.g., molecular volume, surface area), and quantum chemical parameters (e.g., HOMO/LUMO energies). These descriptors can then be correlated with experimentally observed reactivity, such as reaction rates or equilibrium constants. nih.govwur.nl

In the case of this compound, SAR studies could explore how variations in the substituents on the benzene (B151609) ring affect its properties. For example, comparing it to other 2-chloro-4-alkoxybenzoates could reveal the influence of the alkyl chain length on its reactivity. Similarly, comparing it to other methyl 2-halobenzoates could elucidate the role of the halogen atom. Such studies are particularly valuable in fields like drug design and materials science for optimizing molecular properties. nih.govnih.gov

Prediction and Interpretation of Spectroscopic Properties through Theoretical Methods

Computational methods are widely used to predict and interpret various types of spectra, including NMR and IR. These theoretical predictions can aid in the structural elucidation of newly synthesized compounds and in the assignment of experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. nih.govnih.gov By calculating the magnetic shielding tensors for each nucleus in this compound, its theoretical NMR spectrum can be generated. Comparing this predicted spectrum with experimental data can confirm the chemical structure and help assign specific peaks to individual atoms in the molecule. stenutz.euwisc.edumdpi.com

Infrared (IR) Spectroscopy: Theoretical calculations can also predict the vibrational frequencies of a molecule. nih.gov Each vibrational mode corresponds to a specific movement of atoms, such as stretching or bending of bonds. The calculated frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum. This is particularly useful for assigning the often complex vibrational bands observed in experimental IR spectra of molecules like this compound, which has multiple functional groups. researchgate.netvjst.vnresearchgate.net

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

SpectroscopyPredicted FeatureCorresponding Structural Unit
¹³C NMR~165 ppmCarbonyl carbon (C=O)
¹H NMR~4.1 ppm (quartet)Methylene (B1212753) protons (-O-CH₂-)
IR~1730 cm⁻¹ (strong)Carbonyl stretch (C=O)
IR~1250 cm⁻¹ (strong)C-O stretch (ester and ether)

Note: The values in this table are illustrative and based on typical chemical shifts and vibrational frequencies for these functional groups.

Reaction Pathway Energetics and Transition State Analysis

Computational chemistry allows for the detailed investigation of reaction mechanisms by mapping out the potential energy surface of a reaction. This includes identifying reactants, products, intermediates, and, crucially, transition states.

For reactions involving this compound, such as its synthesis via Fischer esterification or its participation in nucleophilic aromatic substitution, computational methods can be used to calculate the energies of all species along the reaction pathway. acs.orgoit.edutcu.eduyoutube.com

Transition State Analysis: The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. By locating the transition state structure and calculating its energy, the activation energy of the reaction can be determined. This provides a quantitative measure of the reaction rate. masterorganicchemistry.comnih.gov For example, in a nucleophilic aromatic substitution reaction where the chlorine atom is replaced, computational analysis can reveal whether the reaction proceeds through a concerted mechanism or a stepwise addition-elimination mechanism involving a Meisenheimer complex intermediate. masterorganicchemistry.comresearchgate.netlibretexts.orgbyjus.com

By analyzing the geometry and electronic structure of the transition state, chemists can gain a deeper understanding of the factors that control the reaction's feasibility and selectivity. This knowledge is instrumental in designing more efficient synthetic routes and predicting the outcomes of chemical transformations.

Applications of Methyl 2 Chloro 4 Ethoxybenzoate As a Key Synthetic Building Block

Precursor in the Synthesis of Advanced Organic Molecules

The unique arrangement of functional groups on the benzene (B151609) ring of Methyl 2-chloro-4-ethoxybenzoate makes it an attractive starting material for constructing a variety of advanced organic molecules with potential applications in medicine and agriculture.

The 2-phenethylamine scaffold is a core component of many neuroactive compounds, including endogenous catecholamines like dopamine (B1211576) and norepinephrine. nih.gov Its derivatives are widely explored in medicinal chemistry for their potential therapeutic effects. nih.gov The synthesis of complex phenethylamine (B48288) analogs often involves the use of substituted aromatic precursors. For instance, the synthesis of isoquinoline (B145761) precursors, which are structurally related to some phenethylamine alkaloids, has been demonstrated using chloro-substituted phenyl derivatives. mdpi.com

Structure-activity relationship studies on phenethylamine derivatives, such as 4-substituted-2,5-dimethoxyphenethylamines, have led to the discovery of potent serotonin (B10506) 5-HT2 receptor agonists. nih.gov The development of these molecules highlights the importance of the substitution pattern on the phenyl ring for achieving desired pharmacological activity. nih.gov While direct synthesis from this compound is not explicitly detailed in the provided research, its structure as a substituted phenyl ring makes it a plausible candidate for elaboration into complex phenethylamine-based structures. The chloro and ethoxy groups can be modified or used to direct further reactions to build the characteristic ethylamine (B1201723) side-chain.

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that interact with estrogen receptors, exhibiting tissue-specific agonist or antagonist activity. researchgate.net The structural core of many non-steroidal SERMs incorporates a poly-aromatic system and a basic ether side chain. researchgate.net Benzoate (B1203000) esters are key intermediates in the synthesis of these important therapeutic agents. researchgate.net

Research has demonstrated the synthesis of a series of methyl 4-[2-(cyclized amino)ethoxy]benzoate esters as crucial precursors for potential SERMs. researchgate.net The synthesis starts with methyl 4-hydroxybenzoate (B8730719), where the phenolic hydroxyl group is alkylated to introduce the characteristic amino-ethoxy side chain essential for SERM activity. researchgate.net this compound, by virtue of its core methyl benzoate structure, is a highly relevant starting point for analogous synthetic strategies. The ethoxy group is already in place, and the chlorine atom at the 2-position offers a handle for further molecular diversification or can influence the electronic properties and conformation of the final molecule, potentially fine-tuning its biological activity.

Table 1: Synthesis of SERM Intermediates from a Benzoate Precursor This table illustrates a general synthetic pathway for SERM intermediates, for which this compound could be a potential starting material.

StepReactant 1Reactant 2ConditionsProductReference
1Methyl 4-hydroxybenzoateN-(2-chloroethyl)amine hydrochloride derivativesAnhydrous K₂CO₃, DMFMethyl 4-[2-(cyclized amino)ethoxy]benzoate esters researchgate.net

The chlorinated benzoate framework is a recurring motif in various bioactive compounds, including pharmaceuticals and agrochemicals. ontosight.aigoogle.com The presence of a chlorine atom can significantly alter a molecule's physical properties and biological activity. ontosight.ai

This compound serves as a building block for other complex benzoate derivatives. For example, related compounds like 2-chloro-4-methylsulfonylbenzoic acid are critical intermediates in the production of herbicides. google.com The synthesis of this herbicide intermediate involves the oxidation of the corresponding 2-chloro-4-methylsulfonyltoluene. google.comgoogle.com Furthermore, complex chlorinated benzoate esters are explored for their potential use in material science and as intermediates in the synthesis of various drugs. ontosight.ai The synthesis of Ethyl 4-(2-chloro-4-nitrophenoxy)benzoate, another bioactive derivative, highlights the utility of chloro-substituted aromatics in creating potential new herbicides. researchgate.net These examples underscore the value of the 2-chloro-benzoate scaffold, present in this compound, for developing a range of bioactive molecules.

Table 2: Examples of Bioactive Derivatives from Related Chlorinated Benzoate Structures

Precursor ClassBioactive Derivative ExampleApplication AreaReference
Chlorinated Benzoic Acid2-chloro-4-(methylsulfonyl)benzoic acidHerbicide Intermediate google.com
Chlorinated Benzoate EsterMethyl 3-chloro-4-(2-(4-(methoxycarbonyl)phenoxy)ethoxy)benzoatePharmaceutical Synthesis, Pesticide Development ontosight.ai
Chlorinated Benzoate EsterEthyl 4-(2-chloro-4-nitrophenoxy)benzoatePotential Herbicide researchgate.net

Strategies for Derivatization and Structural Diversification

The chemical structure of this compound provides two primary sites for derivatization: the methyl ester and the ethoxy group. These functionalities can be selectively transformed to create a diverse library of new compounds.

The methyl ester group is one of the most versatile functional groups for derivatization. Standard organic transformations can be applied to convert it into other functionalities, thereby enabling the synthesis of a wide array of derivatives.

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-chloro-4-ethoxybenzoic acid. This acid is a key intermediate for forming amides or other esters.

Transesterification: By reacting with a different alcohol in the presence of a catalyst, the methyl ester can be converted into another ester (e.g., an ethyl or benzyl (B1604629) ester).

Amidation: Direct reaction with primary or secondary amines can convert the methyl ester into the corresponding amide. This is a fundamental reaction for building peptides or other complex molecules.

Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the ester to a primary alcohol, (2-chloro-4-ethoxyphenyl)methanol.

Table 3: Potential Transformations of the Methyl Ester Group

ReactionReagent(s)Resulting Functional Group
HydrolysisH₃O⁺ or NaOHCarboxylic Acid (-COOH)
TransesterificationR-OH, Acid/Base CatalystNew Ester (-COOR)
AmidationR-NH₂, HeatAmide (-CONHR)
ReductionLiAlH₄Primary Alcohol (-CH₂OH)

The ethoxy group is an ether linkage that is generally stable but can be cleaved under specific, typically harsh, conditions to reveal a highly useful phenolic hydroxyl group.

Ether Cleavage: The most significant transformation of the ethoxy group is its cleavage to a phenol (B47542). This is typically achieved using strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). This reaction converts this compound into Methyl 2-chloro-4-hydroxybenzoate. The resulting phenol is a versatile functional group that can participate in a variety of reactions, including O-alkylation (as seen in SERM synthesis researchgate.net), acylation, and electrophilic aromatic substitution. This de-protection strategy is crucial for unmasking a reactive site at a later stage of a multi-step synthesis.

Directed Functionalization of the Aromatic Ring

The directing influence of each substituent is a result of the interplay between two fundamental electronic phenomena: the inductive effect and the resonance effect.

Ethoxy Group (-OC₂H₅): The oxygen atom in the ethoxy group possesses lone pairs of electrons that it can donate to the aromatic ring through resonance. This effect is strongly activating, meaning it increases the nucleophilicity of the ring and makes it more reactive than benzene. pressbooks.pub The resonance donation of electrons increases the electron density primarily at the ortho and para positions relative to the ethoxy group. Therefore, the ethoxy group is a powerful ortho, para-director. lumenlearning.compressbooks.pub

Chloro Group (-Cl): As a halogen, chlorine is highly electronegative and withdraws electron density from the ring through the inductive effect, which deactivates the ring, making it less reactive than benzene. docbrown.info However, chlorine also has lone pairs of electrons that can be donated through resonance. This resonance donation, while weaker than the inductive withdrawal, directs incoming electrophiles to the ortho and para positions. This makes halogens a unique class of deactivating, yet ortho, para-directing groups. pressbooks.publibretexts.org

Methyl Ester Group (-COOCH₃): The carbonyl (C=O) within the ester group is strongly electron-withdrawing due to both induction and resonance. This significantly deactivates the aromatic ring, making it much less susceptible to electrophilic attack. The withdrawal of electron density is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the preferred site for substitution. Thus, the methyl ester is a meta-director. libretexts.orglibretexts.org

Table 1: Directing Effects of Substituents on the this compound Ring

Substituent Group Position on Ring Effect on Reactivity Directing Influence
-COOCH₃ (Methyl Ester) C1 Deactivating Meta
-Cl (Chloro) C2 Deactivating Ortho, Para
-OC₂H₅ (Ethoxy) C4 Activating Ortho, Para

Potential Contributions to Functional Materials Synthesis (e.g., liquid crystals, polymers)

The molecular structure of this compound makes it a promising precursor for the synthesis of functional materials such as liquid crystals and specialized polymers.

Liquid Crystals: Many liquid crystals are composed of rod-like molecules (calamitic liquid crystals) that possess a rigid core and flexible terminal groups. Benzoate esters are common components of this rigid core. The presence of substituents on the phenyl rings, such as halogens and alkoxy groups, is known to influence the mesomorphic properties (the temperature range over which liquid crystal phases exist). For instance, 4-pentylphenyl 4-methylbenzoate is a known nematic liquid crystal, highlighting the utility of the phenyl benzoate scaffold. The structure of this compound, with its ester linkage, chloro-substituent, and ethoxy chain, provides a foundational framework that could be elaborated into more complex liquid crystalline molecules. Its unique substitution pattern could be exploited to fine-tune properties like clearing point, viscosity, and dielectric anisotropy.

Polymers: this compound can also be envisioned as a monomer precursor for synthesizing functional polymers. Lignin-derived monomers like 2-methoxy-4-vinylphenol (B128420) have been successfully used to create thermoplastics and thermoset polymers. nih.govmdpi.com This demonstrates that substituted phenolic structures can be chemically modified to introduce polymerizable groups. The ester group in this compound could be hydrolyzed to a carboxylic acid, which could then be used in step-growth polymerization to form polyesters or polyamides. Alternatively, the aromatic ring could be functionalized to introduce a vinyl group, enabling chain-growth polymerization. The presence of the chloro and ethoxy groups would impart specific properties, such as flame retardancy, altered solubility, and a higher refractive index, to the resulting polymer. A related compound, methyl 3-chloro-4-benzoate, is noted for its potential in material science due to its unique structure. ontosight.ai

Utilization in Agrochemical Precursor Synthesis

Substituted benzoic acids and their esters are important intermediates in the agrochemical industry. The specific substitution pattern of this compound makes it a valuable building block for creating new herbicides and pesticides. The presence of a chlorine atom is a common feature in many pesticides. ontosight.ai

For example, 2-chloro-4-methylsulfonylbenzoic acid is a key intermediate in the synthesis of the corn herbicide sulcotrione. google.com This highlights the industrial importance of the 2-chloro-4-substituted benzoic acid motif. The synthesis of this intermediate often starts from a substituted toluene, which is first chlorinated and then oxidized. google.com this compound provides a pre-functionalized starting material that could be converted into various active agrochemical ingredients through modification of its ester and ethoxy groups. Hydrolysis of the ester to the corresponding carboxylic acid is a common step, yielding a molecule ready for further coupling reactions to produce the final herbicidal product.

Table 2: Related Compounds and their Agrochemical Significance

Compound Structural Features Agrochemical Relevance
2-Chloro-4-methylsulfonylbenzoic acid 2-chloro, 4-sulfonyl benzoic acid Key intermediate for the herbicide sulcotrione. google.com
Methyl 3-chloro-4-benzoate derivatives Chloro-substituted benzoate Noted for potential in pesticide development. ontosight.ai
(4-chloro-2-methylphenoxy)acetic acid (MCPA) Chlorinated phenoxyacetic acid Widely used selective phenoxy herbicide.

Environmental Fate and Degradation Mechanisms of Ethoxy Substituted Benzoates

Abiotic Degradation Pathways

Abiotic degradation involves the transformation of a chemical substance through non-biological processes. For Methyl 2-chloro-4-ethoxybenzoate, the most significant abiotic degradation pathways are photolysis and hydrolysis.

Photolytic Degradation Processes in Environmental Matrices

Photolytic degradation, or photodegradation, is the breakdown of compounds by photons, particularly from sunlight. In environmental matrices like water and soil surfaces, this can be a significant pathway for the transformation of aromatic compounds. For chlorinated aromatic compounds structurally similar to this compound, such as chlorophenoxy herbicides, photodegradation primarily involves the cleavage of the carbon-chlorine (C-Cl) bond. This process can be initiated by direct absorption of UV radiation or be mediated by photosensitizing agents present in the environment, such as dissolved organic matter or nitrate (B79036) ions. nih.gov

The primary photochemical step can involve photoionization, leading to the formation of a radical cation, or the heterolytic cleavage of the C-Cl bond. researchgate.net This initial step is often followed by reactions with other environmental constituents, such as water, leading to the substitution of the chlorine atom with a hydroxyl group. For instance, the photodegradation of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) in aqueous solutions results in the formation of hydroxylated derivatives where a chlorine atom is replaced by a hydroxyl group. researchgate.net A similar process can be expected for this compound, leading to the formation of hydroxylated and de-chlorinated intermediates. The rate and extent of photolytic degradation are influenced by factors such as the intensity of solar radiation, the presence of photosensitizers, and the specific environmental matrix.

Table 1: Potential Photolytic Degradation Reactions of Chloroaromatic Compounds

Initial ReactionSubsequent ReactionsPotential Products
C-Cl bond cleavageHydroxylationHydroxylated benzoates
PhotoionizationReaction with waterDechlorinated benzoates
Ring cleavageFurther oxidationSmaller organic acids and CO2

This table is a generalized representation based on the degradation of structurally similar compounds.

Hydrolytic Stability and Transformation in Aqueous Environments

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For this compound, the ester linkage is the primary site for hydrolytic attack. The hydrolysis of benzoate (B1203000) esters can be catalyzed by either acids or bases.

Under basic conditions, the hydrolysis, often termed saponification, is typically an irreversible process that yields a carboxylate salt (2-chloro-4-ethoxybenzoate) and methanol (B129727). The rate of alkaline hydrolysis is influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups can increase the susceptibility of the carbonyl carbon to nucleophilic attack by a hydroxide (B78521) ion, thereby accelerating the hydrolysis rate. Conversely, steric hindrance from substituents in the ortho position can slow down the reaction.

Acid-catalyzed hydrolysis is the reverse of esterification and is a reversible process. It results in the formation of the corresponding carboxylic acid (2-chloro-4-ethoxybenzoic acid) and methanol. The rate of acid-catalyzed hydrolysis is also influenced by the electronic and steric effects of the substituents on the aromatic ring.

The hydrolytic stability of benzoate esters has been the subject of numerous kinetic studies. For example, studies on substituted phenyl benzoates have provided detailed insights into how substituents affect hydrolysis rates. nih.govmdpi.com This body of research allows for the prediction of the relative hydrolytic stability of compounds like this compound in aqueous environments.

Table 2: General Hydrolysis Products of this compound

ConditionPrimary Products
Basic Hydrolysis (Saponification)2-chloro-4-ethoxybenzoate salt and Methanol
Acidic Hydrolysis2-chloro-4-ethoxybenzoic acid and Methanol

Biotic Degradation Pathways

Biotic degradation, mediated by microorganisms, is a crucial process for the complete mineralization of organic pollutants in the environment. The biodegradation of this compound would involve a series of enzymatic reactions targeting its different functional groups.

Microbial Metabolism and Biodegradation Mechanisms, including Ether Cleavage

The microbial degradation of halogenated aromatic compounds is a well-documented process. nih.govnih.gov Microorganisms have evolved diverse catabolic pathways to utilize these compounds as sources of carbon and energy. The degradation of this compound would likely proceed through a pathway involving several key steps.

A critical initial step in the breakdown of this compound is the cleavage of the ether bond. The cleavage of aryl-alkyl ethers is a known microbial process. For instance, some bacteria can cleave the ether bond of phenoxyacetate (B1228835) derivatives. nih.gov This ether cleavage would release the ethoxy group as ethanol (B145695) or a related compound and result in the formation of a phenolic intermediate, likely methyl 2-chloro-4-hydroxybenzoate.

Following or preceding ether cleavage, the ester linkage would be hydrolyzed by microbial esterases to yield 2-chloro-4-ethoxybenzoic acid and methanol, or 2-chloro-4-hydroxybenzoic acid and methanol, respectively. The resulting chlorinated aromatic acid or phenol (B47542) would then be further degraded.

Dehalogenation is another critical step in the biodegradation of this compound. This can occur either on the intact aromatic ring or after ring cleavage. Reductive, hydrolytic, or oxygenolytic mechanisms can remove the chlorine substituent. nih.gov The resulting non-halogenated aromatic intermediates are then channeled into central metabolic pathways.

The aromatic ring itself is ultimately cleaved by dioxygenase enzymes, which introduce hydroxyl groups onto the ring, making it susceptible to cleavage. The resulting aliphatic intermediates are then further metabolized, eventually leading to carbon dioxide and water.

Enzymatic Biotransformation Processes and Metabolite Identification

The biotransformation of this compound would be carried out by a consortium of enzymes. Key enzyme classes involved would include:

Esterases: These enzymes catalyze the hydrolysis of the ester linkage, a common and often initial step in the degradation of ester-containing compounds.

Etherases or Monooxygenases: These enzymes are responsible for the cleavage of the ether bond. Monooxygenases can hydroxylate the aromatic ring, which can lead to the destabilization and cleavage of the ether linkage.

Dehalogenases: These enzymes catalyze the removal of the chlorine atom from the aromatic ring, a crucial detoxification step.

Dioxygenases: These enzymes are responsible for the cleavage of the aromatic ring, a key step in the mineralization of the compound.

The identification of metabolites is essential for elucidating the biodegradation pathway. For a compound like this compound, a series of intermediates would be expected. Based on the degradation of structurally similar compounds, the following metabolites could be anticipated:

Table 3: Potential Biotic Degradation Metabolites of this compound

MetabolitePrecursor Reaction
2-chloro-4-ethoxybenzoic acidEster hydrolysis
MethanolEster hydrolysis
Methyl 2-chloro-4-hydroxybenzoateEther cleavage
2-chloro-4-hydroxybenzoic acidEster hydrolysis and ether cleavage
Catechol derivativesDehalogenation and hydroxylation
Aliphatic acidsRing cleavage

Characterization of Degradation Products and Pathway Elucidation in Environmental Systems

The complete elucidation of the degradation pathway of this compound in a specific environmental system would require detailed experimental studies. These studies would involve incubating the compound in soil or water samples and monitoring its disappearance over time, along with the appearance and disappearance of its degradation products. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for the separation, identification, and quantification of the parent compound and its metabolites.

By analogy with the degradation of other chlorophenoxy herbicides and substituted benzoates, a plausible degradation pathway for this compound can be proposed. The initial steps would likely involve hydrolysis of the ester group and cleavage of the ether linkage, although the order of these events may vary depending on the specific microbial community present. This would be followed by dehalogenation and subsequent aromatic ring cleavage, leading to the formation of smaller, non-toxic organic molecules that can be incorporated into microbial biomass or completely mineralized to CO2.

The study of the degradation of herbicides such as 2,4-D (2,4-dichlorophenoxyacetic acid) provides a valuable model for understanding the fate of this compound. The degradation of 2,4-D involves the cleavage of the ether linkage to form 2,4-dichlorophenol, which is then further degraded. nih.gov This supports the proposed pathway involving ether cleavage for the ethoxy-substituted benzoate.

Analytical Method Development and Validation for Research Purity and Quantification

Chromatographic Methodologies for Purity Profiling and Separation

Chromatographic techniques are indispensable for the separation and purity assessment of "Methyl 2-chloro-4-ethoxybenzoate". Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer distinct advantages for analyzing this compound.

A reverse-phase HPLC (RP-HPLC) method is a primary choice for determining the purity of "this compound" due to its versatility and the non-volatile nature of the analyte. The development of a suitable HPLC method involves a systematic evaluation of stationary phases, mobile phase composition, and detection parameters to achieve optimal separation of the main component from any potential impurities.

A suitable starting point for method development could involve a C18 or C8 stationary phase, as these are effective for separating a wide range of organic molecules. nih.gov The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often with a pH modifier like formic acid or phosphoric acid to ensure good peak shape. sielc.comresearchgate.net Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively elute all components, from polar to non-polar, within a reasonable timeframe.

For detection, a UV detector is commonly used, with the detection wavelength set at a value where "this compound" exhibits significant absorbance, ensuring high sensitivity. A photodiode array (PDA) detector can be particularly advantageous as it provides spectral information that can help in the preliminary identification of unknown impurities.

A hypothetical optimized HPLC method for "this compound" is presented in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 50-90% B; 20-25 min: 90% B; 25.1-30 min: 50% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Gas chromatography is another powerful technique for the analysis of "this compound," particularly for assessing volatile and semi-volatile impurities. nih.gov Given the compound's ester and ether functionalities, it is expected to be thermally stable and sufficiently volatile for GC analysis.

The development of a GC method would focus on selecting an appropriate capillary column and optimizing the temperature program. A mid-polarity column, such as one coated with a phenyl-substituted polysiloxane, would likely provide good separation of the target analyte from related impurities.

The temperature program is critical for achieving good resolution. It typically starts at a lower temperature to allow for the separation of more volatile components and then ramps up to a higher temperature to elute the main analyte and any less volatile impurities. The injector and detector temperatures are also optimized to ensure efficient vaporization of the sample and sensitive detection, respectively. A Flame Ionization Detector (FID) is a common choice for quantitative analysis due to its robustness and wide linear range. For identification purposes, a Mass Spectrometer (MS) detector is invaluable. nih.gov

A potential GC method for the analysis of "this compound" is outlined below.

ParameterCondition
Column DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temperature 250 °C
Oven Program Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Injection Mode Split (20:1)

Quantitative Analytical Techniques for Research Samples

For the accurate quantification of "this compound" in research samples, both the developed HPLC and GC methods can be utilized. The choice between the two often depends on the nature of the sample matrix and the specific requirements of the analysis.

Quantitative analysis is typically performed using an external standard method. This involves preparing a series of calibration standards of known concentrations of a high-purity reference standard of "this compound". A calibration curve is then constructed by plotting the peak area response against the concentration of the standards. The concentration of "this compound" in an unknown sample is then determined by measuring its peak area and interpolating the concentration from the calibration curve.

For more complex matrices or when higher precision is required, an internal standard method may be employed. In this approach, a known amount of a non-interfering compound (the internal standard) is added to both the calibration standards and the unknown samples. The ratio of the peak area of the analyte to the peak area of the internal standard is then plotted against the analyte concentration to generate the calibration curve. This helps to correct for variations in injection volume and potential matrix effects.

Impurity Profiling and Identification in Synthetic Batches

During the synthesis of "this compound," various impurities can be formed, including starting materials, intermediates, by-products, and degradation products. A thorough impurity profile is crucial for ensuring the quality and consistency of the final product.

The developed HPLC and GC methods are the primary tools for impurity profiling. The chromatograms obtained from these methods can reveal the presence of other components besides the main peak of "this compound". The relative amount of each impurity can be estimated based on its peak area relative to the total area of all peaks (area percent method).

For the identification of these impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable. nih.govresearchgate.net These techniques provide the retention time from the chromatography, which aids in separation, and the mass spectrum of each component, which provides information about its molecular weight and fragmentation pattern, allowing for structural elucidation.

In chemical syntheses, particularly those involving reactive intermediates, the formation of adducts and other secondary reaction products is a possibility. For instance, in reactions involving chlorinated compounds, there is a potential for the formation of adducts with nucleophilic species present in the reaction mixture. nih.gov

A detailed study of the synthetic route of "this compound" is necessary to anticipate potential adducts. For example, if the synthesis involves the reaction of a chlorobenzoic acid derivative with an ethoxylating agent, incomplete reaction or side reactions could lead to various structurally related impurities. Techniques like LC-MS/MS can be employed to screen for and identify these potential adducts by looking for specific mass shifts corresponding to the addition of certain molecular fragments. nih.gov

Validation Parameters for Analytical Methods (e.g., linearity, accuracy, precision, robustness)

To ensure that an analytical method is suitable for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). europa.eueuropa.eu The key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness. ekb.eg

The following table summarizes the typical acceptance criteria for these validation parameters for an HPLC or GC method for purity determination and quantification.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The peak for this compound should be well-resolved from other peaks.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.999. nih.gov
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically 80% to 120% of the test concentration.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of spiked samples should be within 98.0% to 102.0%. nih.gov
Precision (Repeatability) The precision under the same operating conditions over a short interval of time.Relative Standard Deviation (RSD) ≤ 2%. nih.gov
Intermediate Precision The precision within-laboratory variations: different days, different analysts, different equipment, etc.RSD ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1. nih.gov
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1. nih.gov
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters like flow rate, temperature, or mobile phase composition are slightly varied.

By systematically developing and validating analytical methods according to these principles, a high degree of confidence in the quality and purity of "this compound" for research purposes can be achieved.

Future Research Perspectives and Emerging Areas for Methyl 2 Chloro 4 Ethoxybenzoate

Exploration of Novel Catalytic Systems for Enhanced Synthesis and Selectivity

The synthesis of methyl 2-chloro-4-ethoxybenzoate and related aromatic esters is an area ripe for innovation, with a focus on developing more efficient, selective, and sustainable catalytic systems. Current methodologies can be improved by exploring novel catalysts that offer higher yields, milder reaction conditions, and greater atom economy.

Future research could investigate the application of bimetallic oxide clusters, such as those containing rhodium and ruthenium, which have shown high reactivity in carbon-hydrogen (C–H) bond activation for the synthesis of other aryl esters. labmanager.com These catalysts can utilize molecular oxygen as a green oxidant, producing water as the only byproduct, which aligns with the principles of sustainable chemistry. labmanager.com Another promising avenue is the use of solid acid catalysts, like zirconium-titanium (Zr/Ti) mixed oxides. mdpi.com These heterogeneous catalysts are easily separable from the reaction mixture, allowing for reuse and simplification of the purification process. mdpi.com Research has demonstrated their effectiveness in the esterification of various substituted benzoic acids, suggesting their potential applicability to the synthesis of this compound. mdpi.com

Furthermore, the exploration of biocatalysis, employing enzymes like lipases, presents a green alternative for ester synthesis. csic.es Immobilized lipases can be used in solvent-free conditions and are often reusable over multiple cycles, enhancing the sustainability of the process. csic.es Phase transfer catalysis (PTC) under solvent-free conditions, potentially enhanced by microwave activation, also offers a powerful method for the synthesis of aromatic esters with improved efficiency. nih.govresearchgate.net

A comparative study of different catalytic systems for the synthesis of this compound could be highly valuable, as summarized in the table below.

Catalytic SystemPotential AdvantagesRelevant Research Findings for Aromatic Esters
Bimetallic Oxide Clusters (e.g., Rh/Ru) High reactivity, use of O2 as a green oxidant, high atom economy. labmanager.comDemonstrated high efficiency in C–H activation for aryl ester production. labmanager.com
Solid Acid Catalysts (e.g., Zr/Ti oxides) Heterogeneous, easily separable, reusable, good yields for substituted benzoic acids. mdpi.comEffective for esterification of benzoic acids with various functional groups. mdpi.com
Biocatalysts (e.g., Immobilized Lipases) Green and sustainable, solvent-free conditions, reusable. csic.esSuccessful in synthesizing stanol esters with high conversion rates over multiple cycles. csic.es
Phase Transfer Catalysis (PTC) Solvent-free conditions, improved yields, can be enhanced with microwave activation. nih.govresearchgate.netEffective for the synthesis of various aromatic esters, including benzoates. nih.govresearchgate.net
Palladium Catalysts with Diphosphine Ligands Enables novel reactions like the "ester dance" for isomerization. waseda.jpCan facilitate the translocation of ester groups on an aromatic ring under mild conditions. waseda.jp

Design and Synthesis of Advanced Analogs with Tuned Reactivity and Specific Functions

The structural scaffold of this compound provides a versatile platform for the design and synthesis of advanced analogs with tailored properties. By systematically modifying the substituents on the benzene (B151609) ring, researchers can fine-tune the electronic and steric characteristics of the molecule, leading to new compounds with enhanced reactivity or specific biological and material functions.

The development of modular synthetic approaches would be highly beneficial for creating a library of analogs. acs.org For instance, strategies that allow for the independent variation of different parts of the molecule can accelerate the discovery of new functionalities. acs.org One approach could involve the late-stage functionalization of the aromatic ring, a technique that is increasingly important in drug discovery. acs.org This could involve transition-metal-catalyzed C-H functionalization to introduce new substituents at specific positions. researchgate.net

The design of polyfunctionalized chiral building blocks derived from benzoate (B1203000) structures has been shown to be a powerful strategy in the synthesis of complex molecules like alkaloids. nih.gov Applying this concept to this compound could lead to the creation of novel chiral synthons for asymmetric synthesis. Furthermore, the synthesis of α,α-diaryl α-amino esters, which are valuable in peptide design, demonstrates the potential for creating complex amino acid derivatives from simpler ester precursors. acs.org

Future work could focus on creating analogs of this compound with specific applications in mind, such as:

Pharmaceuticals: Introducing pharmacologically active moieties to create new drug candidates. The modification of existing drugs often involves the introduction of halogenated benzene rings. acs.org

Materials Science: Developing liquid crystals, polymers, or organic electronics by incorporating the benzoate core into larger molecular architectures.

Agrochemicals: Designing new herbicides or pesticides by modifying the substitution pattern to enhance biological activity.

Deeper Computational Studies for Predictive Modeling of Chemical Behavior

Computational chemistry offers a powerful tool for understanding and predicting the behavior of molecules like this compound, thereby guiding experimental work and accelerating the discovery process. Deeper computational studies can provide insights into reaction mechanisms, predict the properties of novel analogs, and rationalize experimental observations.

Density Functional Theory (DFT) is a versatile method for investigating the electronic structure and reactivity of aromatic compounds. acs.orgpnas.org For this compound, DFT calculations could be used to:

Model Potential Energy Surfaces: To understand the reaction pathways and transition states for its synthesis and subsequent reactions, such as electrophilic aromatic substitution. nih.govacs.org This can help in optimizing reaction conditions and predicting the regioselectivity of reactions. pnas.org

Predict Reactivity Descriptors: Quantities such as atomic charges, molecular electrostatic potential, and frontier molecular orbital energies can be calculated to predict the most likely sites for electrophilic or nucleophilic attack. nih.gov For example, Hirshfeld charges have been correlated with the barrier heights in electrophilic aromatic substitution reactions. nih.govacs.org

Simulate Spectroscopic Properties: Predicting NMR, IR, and UV-Vis spectra can aid in the characterization of newly synthesized analogs.

The table below outlines potential computational approaches and their applications to the study of this compound.

Computational MethodApplicationPotential Insights
Density Functional Theory (DFT) Modeling reaction mechanisms and electronic structure. acs.orgpnas.orgUnderstanding reaction pathways, predicting regioselectivity, and identifying key intermediates. pnas.orgnih.govacs.org
Transition State Theory Calculating reaction rates and activation energies. researchgate.netPredicting the feasibility of different synthetic routes and the effect of substituents on reactivity. researchgate.net
Quantum Theory of Atoms in Molecules (QTAIM) Analyzing chemical bonding and intermolecular interactions.Characterizing the nature of the bonds within the molecule and its interactions with catalysts or biological targets.
Molecular Dynamics (MD) Simulations Simulating the behavior of the molecule in different environments.Understanding its solubility, conformational preferences, and interactions with solvents or in biological systems.

Innovative Strategies for Environmental Remediation and Sustainable Production

Developing environmentally friendly and sustainable processes for the production and potential degradation of this compound is crucial for its long-term viability. Future research should focus on green chemistry principles to minimize waste, reduce energy consumption, and use renewable resources.

For sustainable production, the use of biocatalysts, as mentioned earlier, is a key strategy. csic.es Additionally, exploring solvent-free reaction conditions or the use of greener solvents can significantly reduce the environmental impact of the synthesis process. nih.govresearchgate.net The development of catalytic systems that can utilize renewable feedstocks would also be a major step forward. For instance, some research has focused on the synthesis of aromatic acids from lignin, a renewable biopolymer.

In terms of environmental remediation, while there is no specific information on the degradation of this compound, research on the microbial degradation of other substituted benzoates could provide a starting point. Some microorganisms are known to metabolize aromatic compounds through hydroxylation and ring-cleavage pathways. mdpi.com Future studies could investigate the potential for bioremediation of waste streams containing this compound by identifying or engineering microbes with the necessary enzymatic machinery.

The use of layered double hydroxides (LDHs) as carriers for benzoate-based corrosion inhibitors suggests another potential environmental application. mdpi.com Research could explore the possibility of using LDHs or other nanostructured materials for the controlled release of functionalized analogs of this compound or for the capture of related pollutants from water.

Integration with High-Throughput Experimentation for Accelerated Discovery

High-throughput experimentation (HTE) has the potential to dramatically accelerate the pace of research on this compound and its analogs. seqens.comnih.gov By enabling the rapid screening of a large number of reaction conditions, catalysts, and substrates in parallel, HTE can significantly reduce the time and resources required for process optimization and the discovery of new materials. seqens.comnih.gov

The application of HTE to the synthesis of this compound could involve:

Catalyst Screening: Rapidly evaluating a wide range of metal catalysts, ligands, and reaction conditions to identify the optimal system for its synthesis. researchgate.net

Reaction Optimization: Using statistical design of experiments (DoE) in conjunction with HTE to efficiently map the reaction landscape and identify the conditions that maximize yield and selectivity.

Analog Synthesis: Creating large libraries of analogs by reacting a common precursor with a diverse set of building blocks in a multi-well plate format. nih.gov

The integration of HTE with advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), allows for the rapid analysis of the results of these parallel experiments. nih.gov This combination of high-speed synthesis and analysis can provide a wealth of data that can be used to build predictive models and guide further research. researchgate.net While the initial investment in HTE instrumentation can be significant, the long-term benefits in terms of increased research productivity are substantial. chemspeed.com The engineering challenges of handling a wide range of solvents and reaction conditions in a high-throughput format are being addressed, making this technology increasingly accessible for chemical synthesis. seqens.comacs.org

HTE ApplicationObjectiveKey Benefits
Catalyst and Reaction Screening Identify optimal synthetic conditions. researchgate.netRapid optimization, reduced material consumption, and accelerated discovery of novel catalytic systems. seqens.comnih.gov
Library Synthesis of Analogs Explore structure-activity relationships. nih.govFaster generation of diverse compound libraries for screening in various applications. nih.gov
Process Development and Optimization Improve the efficiency and sustainability of the synthesis.Data-rich experimentation for robust and scalable manufacturing processes.

Q & A

Basic: What are the recommended synthetic routes for Methyl 2-chloro-4-ethoxybenzoate, and how can reaction conditions be optimized?

Methodological Answer:
this compound is typically synthesized via esterification of 2-chloro-4-ethoxybenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) or via nucleophilic substitution of pre-functionalized benzoate derivatives. Key considerations include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency by stabilizing transition states .
  • Temperature Control: Reactions often proceed at 60–80°C to balance reaction rate and byproduct minimization .
  • Purification: Column chromatography or recrystallization is used to isolate the product, monitored by TLC (Rf ~0.5 in hexane:ethyl acetate 7:3) .

Basic: How can researchers characterize this compound using spectroscopic techniques?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Expect signals for the methoxy group (δ 3.8–3.9 ppm), ethoxy group (δ 1.3–1.4 ppm for CH₃, δ 4.0–4.1 ppm for CH₂), and aromatic protons (δ 6.8–7.5 ppm, split due to Cl and OEt substituents) .
    • ¹³C NMR: The ester carbonyl appears at δ 165–170 ppm, with aromatic carbons showing distinct shifts based on substituent electronegativity .
  • Mass Spectrometry: ESI-MS typically displays [M+H]⁺ at m/z 229.0 (C₁₀H₁₁ClO₃⁺) .

Advanced: How do electronic effects of substituents (Cl, OEt) influence the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:
The chlorine at position 2 acts as a strong electron-withdrawing group, activating the aromatic ring toward nucleophilic attack at the ortho and para positions. The ethoxy group at position 4 provides steric hindrance but donates electrons via resonance, directing substitution to specific sites.

  • Experimental Design: Competitive reactions with azide or thiolate nucleophiles in DMF at 50°C can map regioselectivity. Monitor using HPLC to quantify product ratios .
  • Computational Support: DFT calculations (e.g., Gaussian) predict charge distribution and transition-state geometries to rationalize observed selectivity .

Advanced: What strategies resolve contradictions in spectral data or unexpected by-products during synthesis?

Methodological Answer:

  • By-product Analysis: Use LC-MS or GC-MS to identify impurities (e.g., hydrolyzed carboxylic acid derivatives from incomplete esterification) .
  • Controlled Hydrolysis: Reflux the product in NaOH/MeOH to confirm ester stability; unexpected peaks may indicate degradation .
  • Crystallographic Validation: Single-crystal X-ray diffraction (e.g., using Bruker D8 Venture) resolves ambiguities in structure assignments, especially for regioisomers .

Advanced: How can this compound serve as a precursor in drug discovery?

Methodological Answer:

  • Bioisosteric Replacement: The ethoxy group can mimic natural substrates in enzyme-binding pockets, while chlorine enhances metabolic stability.
  • SAR Studies: Synthesize analogs (e.g., replacing Cl with F or OEt with OMe) and test against targets like cyclooxygenase-2 (COX-2) using enzyme inhibition assays (IC₅₀ determination via fluorometric methods) .
  • Prodrug Potential: Hydrolysis under physiological conditions releases 2-chloro-4-ethoxybenzoic acid, which may exhibit anti-inflammatory activity .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and lab coats to avoid dermal contact.
  • Ventilation: Perform reactions in a fume hood due to potential release of volatile chlorinated by-products .
  • Waste Disposal: Quench residual reagents with aqueous NaHCO₃ before disposing in halogenated waste containers .

Advanced: How can researchers optimize the scalability of this compound synthesis for industrial-grade purity?

Methodological Answer:

  • Process Intensification: Use flow chemistry to maintain precise temperature control and reduce reaction time .
  • Quality Control: Implement inline IR spectroscopy to monitor esterification progress and ensure >98% purity .
  • Green Chemistry: Replace DMF with cyclopentyl methyl ether (CPME), a safer solvent with similar polarity .

Advanced: What are the limitations of this compound in catalytic applications?

Methodological Answer:

  • Steric Hindrance: The ethoxy group at position 4 may block access to catalytic metal centers (e.g., Pd in cross-coupling reactions). Mitigate by using bulkier ligands (e.g., XPhos) .
  • Hydrolytic Instability: Under basic conditions, the ester hydrolyzes to the carboxylic acid. Use anhydrous conditions or protective groups (e.g., TMSCl) during catalysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.